molecular formula C13H17BF2O3 B3391539 2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1809298-93-8

2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3391539
M. Wt: 270.08 g/mol
InChI Key: KXBDRYVTFYQKGH-UHFFFAOYSA-N
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Description

“2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular formula, molecular weight, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Material Development

A study by Das et al. (2015) highlighted the synthesis of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, demonstrating their application in creating boron-containing polyene systems. These systems are potential intermediates for synthesizing new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Catalysis and Polymerization

Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. This process underscores the role of such boronates in precision polymer synthesis, contributing to advancements in polymer science and engineering (Yokozawa et al., 2011).

Crystallography and Structural Analysis

Research by Seeger and Heller (1985) on the crystal structure of related dioxaborolane compounds provides insights into their molecular geometry and potential interactions in crystal lattices. Such studies are foundational for understanding the properties and applications of new boron-containing compounds in various scientific fields (Seeger & Heller, 1985).

Molecular Electronics and Optoelectronics

The synthesis and characterization of boron-containing stilbenes and their analogs have implications for developing new materials for electronic and optoelectronic applications. The research by Das et al. (2015) on boron-capped polyenes, for instance, highlights the potential of these compounds in creating advanced materials for devices like LCDs (Das et al., 2015).

Biological Applications and Therapeutics

While the primary focus of the studies was on the synthesis and material applications of such dioxaborolane compounds, Das et al. (2015) also mentioned ongoing biological testing to identify potential therapeutics for neurodegenerative diseases. This suggests a broader scope of research where these compounds could be involved in biomedical applications (Das et al., 2015).

Safety And Hazards

The safety and hazards of a chemical compound refer to the potential risks and precautions associated with its handling and use. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions of a chemical compound refer to its potential applications and research directions. Unfortunately, the specific future directions for this compound are not available in the retrieved data .

properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDRYVTFYQKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1809298-93-8
Record name 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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